Aqx-MN115 - 1000010-33-2

Aqx-MN115

Catalog Number: EVT-259781
CAS Number: 1000010-33-2
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AQX-MN115 is a SH2-​containing inositol 5-​phosphatase (SHIP 1) modulator.
Source and Classification

AQX-MN115 is derived from a library of small molecules designed to enhance the activity of SHIP1, an important regulator in various cellular signaling pathways. The compound is classified as a small-molecule SHIP1 activator and has been studied for its biochemical properties and potential applications in immunology and oncology .

Synthesis Analysis

The synthesis of AQX-MN115 involves several key steps, focusing on optimizing conditions to achieve high purity and yield. Although specific synthetic routes for AQX-MN115 are not extensively documented, related compounds have been synthesized using standard organic chemistry techniques. Typically, these methods might include:

  • Reagents: Common reagents used in the synthesis of similar compounds may include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
  • Solvents: Organic solvents such as dichloromethane or dimethylformamide are often employed.
  • Reaction Conditions: Reactions are generally conducted at room temperature or under controlled heating to facilitate the formation of the desired product.

The synthesis parameters, including temperature, reaction time, and concentration of reactants, would be crucial for optimizing the yield and purity of AQX-MN115.

Molecular Structure Analysis

Structural Features

  • Molecular Formula: The elemental composition includes carbon (C), hydrogen (H), and oxygen (O) with approximate percentages of 80.21%, 9.62%, and 10.18%, respectively.
  • Functional Groups: The presence of specific functional groups likely facilitates interactions with the SHIP1 enzyme, enhancing its activation capabilities.
Chemical Reactions Analysis

AQX-MN115 participates in various chemical interactions primarily related to its role as an enzyme activator. The compound's mechanism involves allosteric modulation of SHIP1, leading to changes in enzymatic kinetics.

Types of Reactions

  • Enzymatic Activation: AQX-MN115 enhances the activity of SHIP1 by decreasing the Michaelis constant (KMK_M), which indicates improved substrate affinity without altering the turnover number (kcatk_{cat}) or maximum velocity (VmaxV_{max}).
  • Kinetic Studies: Detailed kinetic studies have shown that at concentrations around 300 μM, AQX-MN115 achieves approximately 77% activation of SHIP1, significantly more than other tested compounds .
Mechanism of Action

The mechanism by which AQX-MN115 activates SHIP1 involves direct binding to the enzyme, enhancing its catalytic efficiency. This activation occurs through an allosteric site rather than competitive inhibition at the active site.

Key Findings

  • Binding Affinity: Studies indicate that AQX-MN115 binds to SHIP1 in a manner that stabilizes its active conformation.
  • Impact on Signaling Pathways: By activating SHIP1, AQX-MN115 may modulate downstream signaling pathways involved in immune responses and inflammatory processes .
Physical and Chemical Properties Analysis

AQX-MN115 exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Applications

The potential applications of AQX-MN115 are primarily centered around its role as a SHIP1 activator. Its ability to modulate immune responses makes it a candidate for therapeutic interventions in diseases characterized by dysregulated inflammation or immune responses.

Scientific Applications

  • Immunology: As an immunomodulator, AQX-MN115 could be explored for treating autoimmune diseases or conditions involving chronic inflammation.
  • Oncology: Given its effects on cellular signaling pathways, there may be potential applications in cancer therapy where modulation of immune responses can enhance tumor suppression.
Introduction to SHIP1-Targeted Therapeutics and AQX-MN115

SHIP1 as a Critical Regulator of Immune Signaling Pathways

SH2-containing inositol-5′-phosphatase 1 (SHIP1) is an intracellular phosphatase predominantly expressed in hematopoietic cells, where it serves as a master negative regulator of the PI3K/Akt pathway. By hydrolyzing phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P₃ or PIP₃) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P₂), SHIP1 modulates key cellular processes including leukocyte chemotaxis, cytokine production, and immune cell activation [1] [3] [8]. Genetic deletion of SHIP1 in murine models leads to uncontrolled inflammation, characterized by neutrophilia, macrophage hyperactivity, and osteoporosis due to dysregulated osteoclast activity [3] [6]. In microglia—the brain's resident immune cells—SHIP1 (encoded by INPP5D) regulates phagocytosis and inflammasome activation. Reduced SHIP1 activity elevates NLRP3 inflammasome activity, driving neuroinflammation linked to Alzheimer’s disease pathogenesis [8]. This stringent control over PIP₃-dependent signaling positions SHIP1 as a high-value target for immunomodulatory therapies.

Evolution of Small-Molecule SHIP1 Activators in Pharmacological Research

Early pharmacological efforts focused on natural products like pelorol, which demonstrated SHIP1 activation but lacked drug-like properties. Ong et al. (2007) identified pelorol analogues as the first class of small-molecule SHIP1 activators, revealing allosteric modulation as a viable mechanism [1]. These compounds bound the C2 domain of SHIP1, enhancing catalytic activity without affecting basal phosphatase function. However, limitations in bioavailability and metabolic stability prompted the development of next-generation compounds. AQX-MN115 emerged as an optimized clinical precursor, designed for improved solubility and target engagement. Its structural refinement addressed metabolic liabilities of earlier analogues, enabling robust in vitro and in vivo characterization [1] [7]. This evolution underscored SHIP1 activation as a tractable strategy for inflammation control, distinct from kinase inhibition or receptor antagonism.

Rationale for AQX-MN115 Development in the Context of Inflammatory Modulation

AQX-MN115 was developed to address unmet needs in chronic inflammatory diseases where conventional therapies exhibit limited efficacy or off-target effects. Its design leverages SHIP1's role as a "brake" on PI3K-driven inflammation. By enhancing SHIP1's phosphatase activity, AQX-MN115:

  • Suppresses Pro-inflammatory Signaling: Reduces Akt phosphorylation, downstream of PI3K, blunting cytokine production and leukocyte migration [1].
  • Modulates Immune Cell Phenotypes: Skews macrophage polarization from pro-inflammatory M1 toward reparative M2 states, critical in diseases like rheumatoid arthritis and COPD [3] [7].
  • Targets Neuroinflammation: Attenuates NLRP3 inflammasome activation in microglia, potentially slowing neurodegeneration [8].Preclinical data confirmed its ability to inhibit β-hexosaminidase release from mast cells and chemotaxis in human leukocytes—key effector mechanisms in allergy and asthma [1] [7].

Table 1: Key SHIP1-Targeted Compounds and Their Characteristics

CompoundChemical ClassPrimary MechanismTherapeutic Evidence
Pelorol analoguesNatural product derivativesAllosteric SHIP1 activation via C2 domainIn vitro enzyme activation; anti-inflammatory effects in cell models [1]
AQX-MN115Synthetic small moleculeAllosteric SHIP1 activationInhibition of Akt phosphorylation, cytokine release, and leukocyte migration [1] [7]
AQX-1125Clinical-stage derivativeSHIP1 activation (structurally optimized from AQX-MN115)Efficacy in OVX-induced osteoporosis and lung inflammation models [6] [7]

Table 2: Pharmacological Effects of AQX-MN115 in Preclinical Models

Biological SystemKey FindingsSignificance
Recombinant SHIP1 enzymeIncreased catalytic activity with IP₄ and PIP₃ substrates; effect abolished in C2-domain-deleted SHIP1 [1]Confirms allosteric activation dependent on C2 domain
SHIP1-proficient cells (MOLT-4)Dose-dependent reduction in IGF-1-induced Akt phosphorylation (IC₅₀ ~1–5 µM) [1]Validates on-target modulation of PI3K/Akt pathway
Human leukocytesInhibition of chemotaxis in modified Boyden chambers [1]Demonstrates functional impact on immune cell trafficking
Murine mast cellsReduced β-hexosaminidase release upon IgE stimulation [1]Supports potential in allergic disorders

Key Structural and Functional Insights

  • Mechanism of Activation: AQX-MN115 binds an allosteric site at the interface of SHIP1’s phosphatase and C2 domains, inducing conformational changes that enhance substrate accessibility [1] [7].
  • Selectivity: Unlike pan-PI3K inhibitors, it spares SHIP2 and PTEN, minimizing off-target effects on metabolic signaling [1].
  • Translational Evidence: As the direct precursor of AQX-1125 (currently in clinical trials for bladder pain), AQX-MN115 established proof-of-concept for SHIP1 activators in complex disease models [6] [7].

Properties

CAS Number

1000010-33-2

Product Name

Aqx-MN115

IUPAC Name

(4aS,6aR,11aR,11bS)-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-7,9-diol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-19(2)7-5-8-20(3)16(19)6-9-21(4)17(20)11-13-10-14(22)12-15(23)18(13)21/h10,12,16-17,22-23H,5-9,11H2,1-4H3/t16-,17+,20-,21+/m0/s1

InChI Key

VXXFPRWHKHAXOR-KJNZLNQQSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4)O)O)C)C)C

Solubility

Soluble in DMSO

Synonyms

AQX-MN115; AQX MN115; AQXMN115;

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4)O)O)C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC4=C3C(=CC(=C4)O)O)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.